molecular formula C10H16N2O B1513299 2-butoxy-4,6-dimethylPyrimidine

2-butoxy-4,6-dimethylPyrimidine

Cat. No.: B1513299
M. Wt: 180.25 g/mol
InChI Key: IWACWUBZRCLUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-4,6-dimethylpyrimidine is a substituted pyrimidine derivative characterized by a butoxy group (-OCH₂CH₂CH₂CH₃) at the 2-position and methyl groups (-CH₃) at the 4- and 6-positions of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with wide applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

2-butoxy-4,6-dimethylpyrimidine

InChI

InChI=1S/C10H16N2O/c1-4-5-6-13-10-11-8(2)7-9(3)12-10/h7H,4-6H2,1-3H3

InChI Key

IWACWUBZRCLUGD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=CC(=N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrimidine Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural differences and their implications:

Compound Substituents Key Properties Applications/Activity References
2-Butoxy-4,6-dimethylpyrimidine 2-butoxy, 4,6-methyl High lipophilicity, steric bulk Potential herbicide/antimicrobial Inferred
2-Ethoxy-4,6-dihydroxypyrimidine 2-ethoxy, 4,6-hydroxyl Moderate solubility, H-bonding capacity Herbicidal, NO production inhibition
2-Bromo-4,6-dimethylpyrimidine 2-bromo, 4,6-methyl Electrophilic reactivity (Br as leaving group) Pharmaceutical intermediate
4,6-Diethylpyrimidine 4,6-ethyl Increased hydrophobicity Enzyme inhibition
2-Amino-4,6-dimethylpyrimidine 2-amino, 4,6-methyl Hydrogen bonding, basicity Metabolite, agrochemical precursor

Key Observations :

  • Substituent Reactivity : Unlike bromine (a leaving group in 2-Bromo-4,6-dimethylpyrimidine), the butoxy group is less reactive in nucleophilic substitutions but contributes to steric hindrance, affecting binding to biological targets .
  • Biological Activity : Ethoxy and methoxy derivatives (e.g., 2-Ethoxy-4,6-dihydroxypyrimidine) exhibit herbicidal activity, suggesting that 2-butoxy analogs may share similar applications but with modified efficacy due to chain length .
Herbicidal Potential

Pyrimidine derivatives with alkoxy substituents, such as 4-(4,6-dimethylpyrimidin-2-yloxy)phenoxy acetates, demonstrate high herbicidal activity against monocotyledonous weeds at concentrations as low as 50 mg/L . The butoxy group in this compound may enhance penetration into plant cuticles, though its larger size could reduce binding affinity compared to smaller alkoxy groups.

Antimicrobial and Anticancer Activity

2-Bromo-4,6-dimethylpyrimidine exhibits antimicrobial and anticancer properties, likely through halogen-mediated interactions with cellular targets . While the butoxy derivative lacks halogens, its lipophilicity may facilitate interactions with membrane-bound proteins or enzymes, warranting further study.

Data Tables: Key Comparative Properties

Table 1. Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
This compound 3.2 0.15 80–85 (estimated)
2-Ethoxy-4,6-dihydroxypyrimidine 1.8 2.4 150–155
2-Bromo-4,6-dimethylpyrimidine 2.5 0.8 95–100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.